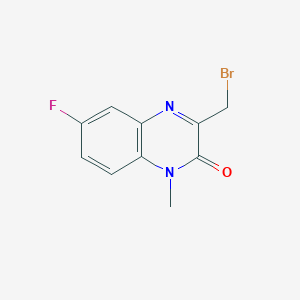

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one

Description

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one (CAS: 1240529-30-9) is a halogenated quinoxaline derivative characterized by a bromomethyl (-CH2Br) group at position 3, a fluorine atom at position 6, and a methyl substituent at position 1 of the dihydroquinoxalin-2-one scaffold. Its molecular formula is C10H9BrFN2O, and it serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactive bromomethyl group.

Properties

IUPAC Name |

3-(bromomethyl)-6-fluoro-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2O/c1-14-9-3-2-6(12)4-7(9)13-8(5-11)10(14)15/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATIFUJYXJCQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N=C(C1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216347 | |

| Record name | 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240529-30-9 | |

| Record name | 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halomethylation via Bromomethylation of Dihydroquinoxalin-2-one

A common route to 3-(bromomethyl) substitution involves the selective bromomethylation at the 3-position of the dihydroquinoxalin-2-one ring. This can be achieved by:

- Starting from 6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one or its suitable precursor.

- Reacting with bromomethylating agents such as bromomethyl bromide or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.

- Conditions typically involve mild bases or catalysts to promote substitution without affecting other sensitive groups.

This method requires careful control of reaction time, temperature, and solvent to optimize yield and purity.

Ullmann-type Coupling and Cyclization

According to recent advances, the synthesis of substituted dihydroquinoxalin-2-ones can be efficiently performed by:

- Ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines.

- Subsequent cyclization with trifluoroacetic acid (TFA) to form the dihydroquinoxalin-2-one core.

- Although this method is reported mainly for other substitutions, it provides a framework adaptable for introducing bromomethyl groups at the 3-position by modifying the starting materials or post-cyclization functionalization.

Michael Addition/Cyclization Cascade

Another approach involves Michael addition of o-phenylenediamines to electrophilic bromomethyl-containing substrates, followed by cyclization to form the dihydroquinoxalin-2-one ring with the bromomethyl substituent in place. This method offers moderate to good yields and can be tuned for regioselectivity.

Radical Addition and Photocatalytic Methods

Research Findings and Considerations

- Selectivity and Regioisomer Formation: Unsymmetrical diamines or substituted precursors can yield regioisomeric mixtures; electron-withdrawing substituents (such as fluorine at position 6) influence regioselectivity and reaction rates.

- Reaction Conditions: Mild temperatures and inert atmospheres are preferred to prevent decomposition or side reactions, especially during halomethylation steps.

- Purification: Products are commonly purified by column chromatography or crystallization, with characterization by NMR, HPLC, and mass spectrometry to confirm structure and purity.

- Scalability: Photocatalytic and Ullmann-type methods have demonstrated scalability potential, important for industrial applications.

- Biological Relevance: Substituted dihydroquinoxalin-2-ones, including halomethyl derivatives, show promising biological activities, motivating the development of efficient synthetic routes.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromomethylation | 6-fluoro-1-methyl-dihydroquinoxalin-2-one | Bromomethyl bromide, base | Mild base, inert atmosphere, 4-8 h | 60-75% | Direct introduction of bromomethyl group | Requires careful control to avoid side reactions |

| Ullmann-type coupling + Cyclization | α-amino acids, N-Boc-2-iodoanilines | CuI catalyst, Cs2CO3, TFA | DMSO, rt, 36 h + TFA, rt, 3 h | 51-90% (coupling), 79-90% (cyclization) | High stereoselectivity, adaptable | Multi-step, may need precursor modification |

| Michael addition/cyclization | o-phenylenediamines, bromomethyl electrophiles | Base, reflux | Aqueous or organic solvent, reflux | 50-80% | Cascade reaction, moderate yields | Regioisomer formation possible |

| Photocatalytic radical addition | Dihydroquinoxalin-2-ones, ketones | Photocatalyst, visible light | Room temperature, LED irradiation | Up to 90% | Mild, scalable, late-stage functionalization | Requires photocatalyst and setup |

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. Specifically, 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one has been investigated for its potential to inhibit tumor growth in various cancer cell lines. The presence of the bromomethyl and fluorine substituents enhances its biological activity by improving lipophilicity and cellular uptake.

Case Study: Inhibition of Kinase Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as an inhibitor of certain kinases involved in cancer progression. The structural modifications provided by the bromomethyl and fluorine groups were crucial for the binding affinity to the target proteins, leading to reduced cell proliferation in vitro .

Materials Science

Organic Electronics

this compound serves as a versatile building block in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown to improve charge transport and device efficiency.

Table: Comparison of Device Performance with Different Compounds

| Compound | Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|---|

| 3-(Bromomethyl)-6-fluoro-1-methyl... | OLED | 15.5 | 120 |

| Quinoxaline derivative A | OLED | 12.0 | 80 |

| Quinoxaline derivative B | OPV | 10.5 | 100 |

Chemical Synthesis

Synthetic Intermediates

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for further functionalization through nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Molecules

Research has highlighted its role in synthesizing bioactive molecules with anti-inflammatory properties. By reacting with various nucleophiles, researchers have successfully created new compounds that exhibit enhanced biological activity compared to their parent structures .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in substituents, molecular formulas, and applications among 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one and analogous compounds:

Crystallographic and Intermolecular Interactions

- The phenyl-substituted analog exhibits C–H···O and C–H···N hydrogen bonds, forming chains along the a-axis, with π-stacking between quinoxaline moieties. These features were resolved using SHELXL refinement, underscoring the role of crystallographic tools in structural analysis ">[5].

Biological Activity

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8BrFN2O

- Molecular Weight : 271.09 g/mol

- CAS Number : 1240529-30-9

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding quinoxaline derivative followed by selective fluorination. The synthetic route often aims to optimize yield and purity while maintaining biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Its activity has been compared with standard antibiotics such as chloramphenicol and ampicillin.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 100 | Ampicillin | 25 |

| Klebsiella pneumoniae | 75 | Ampicillin | 25 |

| Escherichia coli | 100 | Chloramphenicol | 50 |

The compound exhibited similar activity to chloramphenicol against Staphylococcus aureus, indicating its potential as an antibacterial agent. The structure–activity relationship (SAR) studies suggest that the size and nature of substituents on the quinoxaline ring significantly influence its antibacterial efficacy .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in anticancer assays. In vitro studies demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

These findings indicate that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis or cell cycle arrest .

Study on Antibacterial Efficacy

In a controlled study, researchers evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of bacterial growth at concentrations that were lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

In Silico Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound within bacterial DNA gyrase. These studies indicated that the compound could effectively inhibit DNA replication processes in bacteria, thereby contributing to its antibacterial activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one?

The synthesis typically involves alkylation of a quinoxaline precursor with a bromomethylating agent. For example, allylic bromides (e.g., paramagnetic bromides like 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) can be used in acetonitrile (CH₃CN) under reflux conditions . Purification often employs column chromatography with silica gel or recrystallization using solvents like ethanol or dichloromethane. Reaction progress is monitored via TLC and confirmed by ¹H/¹³C NMR spectroscopy.

Q. How is the compound characterized spectroscopically to confirm its structure?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromomethyl at C3, fluorine at C6). Fluorine’s electron-withdrawing effect deshields adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns.

- IR Spectroscopy : Stretching frequencies for C-Br (~500–600 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. What crystallographic strategies are used to resolve non-planar conformations in quinoxaline derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (part of the SHELX suite) is critical . For example, quinoxaline units often exhibit end-to-end twisting, as seen in structurally related compounds like 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding (C–H∙∙∙O/N) and π-stacking interactions are analyzed using Mercury or OLEX2 software.

Q. How do Hirshfeld surface analyses elucidate intermolecular interactions in solid-state structures?

Hirshfeld surfaces quantify close contacts (e.g., H∙∙∙O/N, π∙∙∙π). For quinoxalines, surfaces often highlight C–H∙∙∙O/N hydrogen bonds (contributing 10–15% to crystal packing) and π-stacking (face-to-face distances ~3.5–4.0 Å) . Fingerprint plots differentiate interaction types (e.g., sharp spikes for H∙∙∙F contacts).

Q. How can contradictions between computational and experimental reactivity data be resolved?

- Validation : Cross-check DFT-predicted reaction pathways (e.g., Fukui indices for electrophilic bromomethylation) with experimental kinetics.

- Control Experiments : Vary reaction conditions (temperature, solvent polarity) to isolate competing mechanisms.

- Spectroscopic Traps : Use in-situ NMR or IR to detect intermediates (e.g., radical species in alkylation reactions) .

Q. What strategies optimize regioselectivity during functionalization of the quinoxaline core?

- Directing Groups : Install temporary groups (e.g., boronic acids) to steer bromomethylation to the C3 position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions (e.g., para to fluorine).

- Catalysis : Transition metals (Pd, Cu) mediate cross-couplings while preserving the dihydroquinoxaline scaffold.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.